molecular formula C12H18N2 B12076903 4-{2-[Cyclopropyl(methyl)amino]ethyl}aniline

4-{2-[Cyclopropyl(methyl)amino]ethyl}aniline

Cat. No.: B12076903
M. Wt: 190.28 g/mol
InChI Key: UWALZYRIMQDUAH-UHFFFAOYSA-N
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Description

4-{2-[Cyclopropyl(methyl)amino]ethyl}aniline is an organic compound characterized by the presence of a cyclopropyl group, a methylamino group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[Cyclopropyl(methyl)amino]ethyl}aniline typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropylamine, methylamine, and 4-bromoaniline.

    Formation of Intermediate: The first step involves the reaction of cyclopropylamine with methylamine to form N-cyclopropyl-N-methylamine.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with 4-bromoaniline under palladium-catalyzed conditions, such as the Suzuki-Miyaura coupling, to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{2-[Cyclopropyl(methyl)amino]ethyl}aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aniline moiety, where halogens or other substituents can be introduced using reagents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: N-bromosuccinimide (NBS) in the presence of light or heat.

Major Products

    Oxidation: Formation of cyclopropyl ketones or carboxylic acids.

    Reduction: Formation of cyclopropylamines.

    Substitution: Formation of halogenated aniline derivatives.

Scientific Research Applications

4-{2-[Cyclopropyl(methyl)amino]ethyl}aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{2-[Cyclopropyl(methyl)amino]ethyl}aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and methylamino groups can enhance binding affinity and selectivity towards these targets, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-[Cyclopropyl(ethyl)amino]ethyl}aniline
  • 4-{2-[Cyclopropyl(propyl)amino]ethyl}aniline
  • 4-{2-[Cyclopropyl(butyl)amino]ethyl}aniline

Uniqueness

4-{2-[Cyclopropyl(methyl)amino]ethyl}aniline is unique due to the presence of the cyclopropyl group, which imparts rigidity and steric hindrance, potentially enhancing its stability and specificity in various applications compared to its analogs with larger alkyl groups.

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

4-[2-[cyclopropyl(methyl)amino]ethyl]aniline

InChI

InChI=1S/C12H18N2/c1-14(12-6-7-12)9-8-10-2-4-11(13)5-3-10/h2-5,12H,6-9,13H2,1H3

InChI Key

UWALZYRIMQDUAH-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1=CC=C(C=C1)N)C2CC2

Origin of Product

United States

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